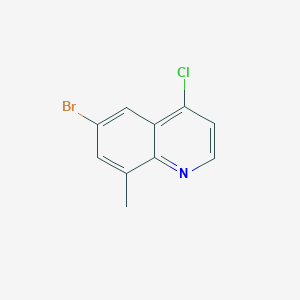

6-Bromo-4-chloro-8-methylquinoline

説明

Significance of the Quinoline (B57606) Scaffold in Chemical and Biomedical Research

The quinoline scaffold, a fused bicyclic heterocycle comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. tandfonline.com This designation is attributed to its ability to bind to a diverse array of biological targets, making it a foundational component in drug design and discovery. tandfonline.comorientjchem.org The versatility of the quinoline nucleus allows for chemical modifications at various positions, enabling the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities. orientjchem.org

Quinoline-based compounds have demonstrated significant potential and have been developed into approved drugs for treating a range of conditions. tandfonline.com Their biological activities are extensive, including anticancer, antibacterial, antiviral, anti-inflammatory, antimalarial, and antiparasitic properties. orientjchem.orgnih.govnih.gov In oncology, for instance, quinoline derivatives are central to the mechanism of action of several kinase and topoisomerase inhibitors used in cancer therapy. tandfonline.com The structural framework of quinoline is readily accessible and can be systematically modified through established synthetic pathways, allowing researchers to fine-tune its properties for enhanced potency and selectivity. tandfonline.comorientjchem.org

The Strategic Role of Halogenation in Tailoring Quinoline Derivative Reactivity and Bioactivity

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, iodine) into a molecular structure, is a powerful and strategic tool in medicinal chemistry for optimizing the properties of lead compounds. When applied to the quinoline scaffold, halogenation can profoundly influence the molecule's physicochemical properties and, consequently, its reactivity and biological activity. researchgate.net

The introduction of halogens like chlorine and bromine can alter a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can enhance a compound's ability to cross biological membranes and interact with specific target sites. researchgate.net Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The position and nature of the halogen substituent on the quinoline ring are critical, as they can direct the molecule's interactions and biological outcomes. acs.orgnih.gov From a chemical reactivity standpoint, halogen atoms serve as versatile synthetic handles. They can act as leaving groups in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. mdpi.com This reactivity is fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies. nih.gov

Research Landscape and Specific Academic Focus on 6-Bromo-4-chloro-8-methylquinoline

Within the vast family of halogenated quinolines, this compound (CAS Number: 1086062-90-9) emerges as a specific entity primarily utilized in the context of chemical synthesis. sigmaaldrich.com A survey of the current academic landscape reveals that this particular isomer is not the subject of extensive, dedicated biological studies itself. Instead, its value is predominantly recognized as a specialized chemical building block or a synthetic intermediate. sigmaaldrich.com

The presence of three distinct substituents—a bromine atom, a chlorine atom, and a methyl group—at specific positions on the quinoline core makes it a valuable precursor for creating more elaborate molecules. mdpi.com The chloro group at the 4-position and the bromo group at the 6-position provide two reactive sites with differential reactivity, potentially allowing for selective functionalization in multi-step synthetic sequences. Researchers can leverage these halogen sites for various chemical transformations to explore new chemical space in drug discovery programs. nih.gov While direct research on the bioactivity of this compound is limited, its role as an intermediate implies its contribution to the synthesis of compounds that are, in turn, investigated for potential therapeutic applications. smolecule.comevitachem.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight | 256.53 g/mol |

| CAS Number | 1086062-90-9 |

| Appearance | Solid |

| InChI | 1S/C10H7BrClN/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3 |

| InChIKey | ANZWRYPWQLXDFC-UHFFFAOYSA-N |

| SMILES | Cc1cc(Br)cc2c(Cl)ccnc12 |

| Predicted XlogP | 3.9 |

Table generated from data available in public chemical databases. sigmaaldrich.comuni.lu

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 255.95232 | 142.2 |

| [M+Na]⁺ | 277.93426 | 157.3 |

| [M-H]⁻ | 253.93776 | 148.7 |

| [M+K]⁺ | 293.90820 | 144.1 |

This table presents predicted data for mass spectrometry analysis. uni.lu

Structure

3D Structure

特性

IUPAC Name |

6-bromo-4-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZWRYPWQLXDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C=CN=C12)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656129 | |

| Record name | 6-Bromo-4-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086062-90-9 | |

| Record name | 6-Bromo-4-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-chloro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 4 Chloro 8 Methylquinoline and Analogous Quinoline Derivatives

Classical Quinoline (B57606) Synthesis Approaches Relevant to Halogenated Analogues

Several named reactions have been established as fundamental routes to the quinoline core, many of which can be adapted for the synthesis of halogenated derivatives. mdpi.comiipseries.org

Gould-Jacobs Reaction Modifications for 4-Substituted Quinoline Synthesis

The Gould-Jacobs reaction is a key method for constructing the 4-quinolone scaffold, which can be a precursor to 4-chloroquinolines. d-nb.infomdpi.com The reaction involves the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization. mdpi.comwikipedia.org For the synthesis of a 6-bromo-8-methyl substituted quinoline, the corresponding 4-bromo-2-methylaniline (B145978) would be the starting material.

The initial step is a Michael-type addition of the aniline to the malonic ester derivative, followed by the elimination of an alcohol. jasco.ro The resulting anilinomethylenemalonate then undergoes a high-temperature intramolecular cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This intermediate exists in tautomeric equilibrium with its 4-oxo form. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. mdpi.comwikipedia.org A patent describes a process where 4-bromoaniline (B143363) is reacted with diethyl ethoxymethylenemalonate and heated to reflux. After cooling, the intermediate is filtered and washed to yield a white solid. google.com

A crucial aspect of the Gould-Jacobs reaction is its regioselectivity, which is influenced by both steric and electronic factors of the substituents on the aniline ring. d-nb.infomdpi.com The cyclization can occur at either of the two ortho positions to the amino group, potentially leading to a mixture of products with asymmetrically substituted anilines. mdpi.com High temperatures are generally required for the cyclization step, and the use of high-boiling solvents like diphenyl ether can improve yields. mdpi.com Microwave irradiation has also been employed to accelerate the reaction and increase yields. jasco.ro

Friedländer Condensation Pathways in Quinoline Construction

The Friedländer synthesis offers a direct and versatile route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.org This method is advantageous due to its mild reaction conditions and the ability to produce a wide variety of substitution patterns. nih.gov To synthesize a halogenated quinoline like 6-Bromo-4-chloro-8-methylquinoline, one could envision starting with a suitably substituted 2-aminobenzophenone (B122507) derivative.

The reaction can be catalyzed by acids, bases, or simply by heat. wikipedia.orgjptcp.com Two primary mechanisms have been proposed. The first involves an initial aldol (B89426) condensation followed by dehydration and then intramolecular imine formation. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water. wikipedia.org

Recent advancements have focused on improving the efficiency and environmental friendliness of the Friedländer synthesis. Microwave-assisted synthesis has been shown to significantly increase yields and reduce reaction times compared to conventional heating methods. nih.govrsc.org For instance, a study demonstrated an increase in average yields from 34% with traditional oil bath heating to 72% under microwave irradiation for the synthesis of various 8-hydroxyquinolines. nih.govrsc.org Furthermore, the use of ionic liquids and various solid acid catalysts has been explored to facilitate the reaction under milder, solvent-free conditions. nih.gov

Pfitzinger Reaction Applications for Quinoline Carboxylic Acids

The Pfitzinger reaction provides a pathway to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net These quinoline-4-carboxylic acids can then be further modified, for instance, through decarboxylation and subsequent chlorination, to yield compounds like this compound.

The reaction mechanism initiates with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

While the Pfitzinger reaction is a powerful tool, it has limitations. The use of isatins with functional groups that are unstable under basic conditions can be problematic. nih.gov However, modifications to the reaction conditions, such as using milder bases or alternative reaction media, have been developed to address these issues. For example, an improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl has been reported. nih.gov The reaction has been successfully applied to the synthesis of various substituted quinoline-4-carboxylic acids, including those with halogen substituents. researchgate.netnih.gov

Skraup and Doebner-von Miller Protocols in Halogenated Quinoline Synthesis

The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that proceed under strong acidic conditions. nih.govmdpi.com The Skraup synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones in place of glycerol, leading to substituted quinolines. nih.govwikipedia.org

For synthesizing halogenated quinolines, a halogenated aniline serves as the starting material. The reaction mechanism is complex and has been a subject of debate. wikipedia.org It is generally accepted that the reaction proceeds through the formation of an α,β-unsaturated carbonyl compound in situ (in the Skraup reaction, from the dehydration of glycerol), which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation lead to the quinoline ring system.

A significant drawback of these methods can be the harsh reaction conditions and the potential for violent reactions, particularly in the Skraup synthesis. wikipedia.org However, modifications have been developed to improve safety and yields. For instance, conducting the reaction in the presence of ferrous sulfate (B86663) can moderate the reaction's vigor. wikipedia.org An improved Doebner-von Miller protocol utilizes acrolein diethyl acetal (B89532) as a stable precursor to the α,β-unsaturated aldehyde, leading to moderate to good yields of various quinoline products in a monophasic, organic solvent-free medium. lookchem.com

Knorr and Conrad-Limpach Syntheses of Quinolinone Derivatives

The Knorr and Conrad-Limpach syntheses are related methods that produce quinolin-4-one (also known as 4-hydroxyquinoline) derivatives. mdpi.comacs.org These quinolinones can then be converted to 4-chloroquinolines. The Conrad-Limpach reaction involves the condensation of an aniline with a β-ketoester. mdpi.com At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon heating cyclizes to the quinolin-4-one. youtube.com

The reaction is thermodynamically controlled at higher temperatures, leading to the more stable quinolin-4-one product. youtube.com The use of high-boiling inert solvents like mineral oil or diphenyl ether can significantly increase the yields of the cyclization step. mdpi.com However, these solvents can be difficult to remove from the reaction mixture. mdpi.com

The Knorr synthesis is a variation that also utilizes a β-ketoester but typically proceeds under acidic conditions and leads to the formation of quinolin-2-ones. By carefully controlling the reaction conditions, the desired quinolin-4-one isomer can be favored. These quinolinone intermediates are crucial for accessing 4-chloroquinolines through subsequent chlorination reactions, often using reagents like phosphorus oxychloride (POCl₃). atlantis-press.commdpi.com

Modern Synthetic Strategies for Constructing Halogenated Quinoline Scaffolds

In addition to the classical named reactions, modern synthetic chemistry has introduced new and efficient methods for the synthesis of halogenated quinolines. These approaches often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity.

A notable modern approach is the direct C-H halogenation of pre-formed quinoline rings. An operationally simple and metal-free protocol has been developed for the regioselective C5-halogenation of 8-substituted quinolines. rsc.orgnih.gov This method uses inexpensive and atom-economical trihaloisocyanuric acids as the halogen source and proceeds at room temperature under air. rsc.orgnih.gov It exhibits excellent functional group tolerance and provides the C5-halogenated products in good to excellent yields with high regioselectivity. rsc.orgnih.gov

Another efficient metal-free method involves the C5-selective halogenation of quinoline derivatives in water using N-halosuccinimides (NCS, NBS, and NIS) as the halogenating agents. rsc.org This approach is attractive due to its use of an environmentally benign solvent and readily available reagents without the need for additional oxidants or additives. rsc.org

For the specific synthesis of this compound, a multi-step synthesis starting from a substituted aniline is a common strategy. A patented method describes the synthesis of 6-bromo-4-chloroquinoline (B1276899) starting from 4-bromoaniline and ethyl propiolate. google.com The initial reaction in methanol (B129727) yields 3-(4-bromoanilino)ethyl acrylate. This intermediate is then cyclized in diphenyl ether at high temperatures to produce 6-bromoquinolin-4(1H)-one. Finally, treatment with phosphorus oxychloride (POCl₃) in toluene (B28343) affords the desired 6-bromo-4-chloroquinoline. google.com Another reported synthesis of 6-bromo-4-chloroquinoline involves the reaction of 6-bromoquinolin-4-ol (B142416) with POCl₃. atlantis-press.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl-Quinoline Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of quinoline systems, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Sonogashira reactions are particularly prominent in this regard.

The Suzuki-Miyaura coupling reaction facilitates the synthesis of aryl-substituted quinolines. This reaction typically involves the coupling of a haloquinoline with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net The versatility of this method allows for the introduction of a wide array of aryl groups onto the quinoline core. nih.gov For instance, the reaction of 4-chloroquinoline (B167314) derivatives with various boronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) yields the corresponding 4-arylquinolines. researchgate.net One-pot procedures have been developed that combine the borylation of quinoline halides with a subsequent Suzuki-Miyaura coupling, providing an efficient route to 8-arylquinolines. acs.org The choice of catalyst and reaction conditions can be critical, especially when dealing with dihaloquinolines, to achieve selective substitution. nih.gov

The Sonogashira coupling reaction is another indispensable tool for functionalizing quinolines, specifically for introducing alkyne moieties. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgtandfonline.com This method has been extensively used for the alkynylation of chloroquinolines, leading to the synthesis of various poly-heterocycles. tandfonline.com The Sonogashira reaction can also be part of a domino sequence, where the initial coupling is followed by an in-situ cyclization or dimerization, leading to more complex molecular architectures. tandfonline.comacs.org For example, a domino Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes results in the formation of novel dimer quinolinium salts. tandfonline.com

Below is a table summarizing representative examples of transition metal-catalyzed cross-coupling reactions on quinoline scaffolds.

| Reaction Type | Quinoline Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 3-Bromoquinoline | Arylboronic acid | Not specified | Arylated quinolines | nih.gov |

| Suzuki-Miyaura | 4-Chloroquinoline derivatives | Boronic acids | Tetrakis(triphenylphosphine)palladium(0) | 4-Arylquinolines | researchgate.net |

| Suzuki-Miyaura | 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | Tetrakis(triphenylphosphine)palladium(0) | 2,3,4-Triarylquinolines | nih.gov |

| Sonogashira | 2-Chloro-3-(chloromethyl)quinolines | Terminal acetylenes | Palladium catalyst | Dimer quinolinium salts | tandfonline.com |

| Sonogashira | Benzimidoyl chlorides and 1,6-enynes | - | Palladium catalyst | Quinoline derivatives | acs.org |

Microwave-Assisted Organic Synthesis (MAOS) Techniques for Accelerated Quinoline Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the formation of quinoline derivatives. benthamdirect.comrsc.org This method offers several advantages over conventional heating, including significantly reduced reaction times, improved yields, and often enhanced purity of the final products. acs.orgnih.gov The rapid and uniform heating provided by microwave irradiation can drive reactions to completion in minutes, as opposed to hours with traditional methods. researchgate.net

MAOS has been successfully applied to various classical quinoline syntheses, such as the Doebner-von Miller and Friedländer reactions, as well as multicomponent reactions (MCRs). rsc.orgacs.org For instance, a one-pot, three-component reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones under microwave irradiation provides an efficient route to diverse quinoline-hybrids. acs.org Solvent-free conditions can also be employed in MAOS, further enhancing the green credentials of the synthesis. researchgate.net For example, the synthesis of quinolines and dihydroquinolines has been achieved by reacting anilines with alkyl vinyl ketones on a silica (B1680970) gel surface impregnated with indium(III) chloride under solvent-free microwave irradiation. researchgate.net

The following table showcases examples of microwave-assisted synthesis of quinoline derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Three-component reaction | Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketones | DMF, 150 °C, 8 min | Dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines | rsc.orgacs.org |

| Doebner-von Miller type | Anilines, alkyl vinyl ketones | Indium(III) chloride/silica gel, solvent-free | Quinolines and dihydroquinolines | researchgate.net |

| Carbonylative Sonogashira/cyclization | 2-Iodoanilines, alkynes | Palladium catalyst, Mo(CO)₆, 120 °C, 20 min | Functionalized 4-quinolones | acs.org |

Green Chemistry Approaches and Sustainable Synthesis Protocols for Quinoline Derivatives

In recent years, there has been a significant shift towards the development of green and sustainable methods for synthesizing quinoline derivatives, aiming to minimize environmental impact and improve economic viability. nih.govresearchgate.net These approaches focus on reducing the use of hazardous chemicals, employing environmentally benign solvents and catalysts, and improving energy efficiency. ijpsjournal.comtandfonline.com

Key strategies in green quinoline synthesis include the use of water as a solvent, biodegradable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation. researchgate.netijpsjournal.com For example, syntheses have been developed using water as a green solvent, sometimes in combination with catalysts like ceric ammonium (B1175870) nitrate (B79036) or metal nanoparticles. tandfonline.com Formic acid has also been explored as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

One-pot multicomponent reactions are another hallmark of green quinoline synthesis, as they reduce the number of synthetic steps and minimize waste. nih.gov The use of nanocatalysts is also gaining traction due to their high catalytic activity, ease of separation, and reusability. nih.gov These green methodologies are not only environmentally advantageous but can also lead to higher efficiency and cost-effectiveness in the production of quinoline derivatives. ijpsjournal.com

The table below provides examples of green chemistry approaches for quinoline synthesis.

| Green Approach | Reactants | Catalyst/Solvent | Key Feature | Reference |

| Water as solvent | Enaminones, isatin derivatives, indane-1,3-dione | Ceric ammonium nitrate / ethanol:water | Use of a green solvent mixture | tandfonline.com |

| Nanocatalysis | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedone | Fe₃O₄ NP-cell / water | Reusable nanocatalyst in water | nih.gov |

| Biocatalysis | Not specified | Malic acid | Use of a biocatalyst | tandfonline.com |

| Solvent-free reaction | 2-Amino-5-chlorobenzaldehyde derivatives, ethyl acetoacetate (B1235776) | Co(0) and Cu(0) doped aerogels | Reusable catalyst and solvent-free conditions | tandfonline.com |

Click Chemistry Applications in Quinoline Functionalization and Library Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a valuable tool for the functionalization of quinoline scaffolds and the rapid synthesis of compound libraries. beilstein-journals.org This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it ideal for conjugating quinoline moieties with other molecules. beilstein-journals.org

The CuAAC reaction has been successfully employed to attach 1,2,3-triazole units to the quinoline core, often at the 4-position via an oxygen linker. beilstein-journals.org Mechanochemical (ball-milling) approaches to the CuAAC have proven to be even more efficient than solution-based methods, offering significantly shorter reaction times and higher yields under solvent-free conditions. beilstein-journals.org This technique allows for the use of various copper catalysts, including Cu(0), Cu(I), and Cu(II). beilstein-journals.org

The versatility of click chemistry enables the creation of diverse libraries of quinoline-triazole hybrids, which can be screened for various biological activities. The substituents on both the quinoline and the azide (B81097) partner can be easily varied, allowing for extensive structure-activity relationship (SAR) studies. beilstein-journals.org

Specific Synthetic Routes to this compound and its Precursors

The synthesis of the specific target molecule, this compound, and its precursors often involves multi-step sequences that require careful control of regioselectivity.

Multi-Step Synthesis from Substituted Anilines and Acetylenic Esters

One established route to quinoline derivatives involves the reaction of substituted anilines with acetylenic esters. For the synthesis of a bromo-chloro-quinoline, a common starting material is a substituted aniline like 4-bromoaniline. google.comatlantis-press.com

A typical sequence begins with the reaction of 4-bromoaniline with an acetylenic ester, such as ethyl propiolate, to form a 3-(4-bromoanilino)acrylate intermediate. google.com This intermediate is then subjected to a high-temperature cyclization, often in a high-boiling solvent like diphenyl ether, to construct the quinolin-4(1H)-one ring system. google.comatlantis-press.com The resulting 6-bromoquinolin-4(1H)-one can then be chlorinated at the 4-position using a reagent like phosphorus oxychloride (POCl₃) to yield the 6-bromo-4-chloroquinoline. google.comatlantis-press.com Further modifications, such as the introduction of a methyl group at the 8-position, would require additional synthetic steps, potentially starting with a different substituted aniline or involving a subsequent functionalization reaction.

A patent describes a method for preparing 6-bromo-4-chloroquinoline starting from 4-bromoaniline and ethyl propiolate. The process involves the formation of 3-(4-bromoanilino)ethyl acrylate, followed by cyclization in diphenyl ether to give 6-bromoquinolin-4(1H)-one. The final chlorination is achieved with phosphorus oxychloride. google.com

Regioselective Functionalization Strategies in Quinoline Core Construction

Achieving the desired substitution pattern on the quinoline core, such as in this compound, relies heavily on regioselective functionalization strategies. The inherent reactivity of the quinoline ring often directs electrophilic substitution to the 5- and 8-positions and nucleophilic substitution to the 2- and 4-positions. However, modern synthetic methods allow for greater control over the site of functionalization.

Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of quinolines at positions that are not easily accessible through classical methods. nih.govrsc.orgnih.gov By using appropriate directing groups and catalysts, it is possible to introduce functional groups at specific C-H bonds of the quinoline ring. nih.govnih.gov For instance, the use of a quinoline N-oxide can direct functionalization to the C8 position. acs.org

Halogen atoms on the quinoline ring, such as the bromo and chloro groups in the target molecule, can also be used to direct further functionalization. For example, in a dihaloquinoline, the more reactive halogen can be selectively coupled, leaving the other for a subsequent reaction. libretexts.org The regioselectivity of such reactions can be influenced by the electronic properties of the substituents and the reaction conditions. libretexts.org

Furthermore, dearomative hydroboration of quinolines offers a novel strategy for regioselective modification, allowing for the introduction of boron at specific positions, which can then be further functionalized. nih.gov The regioselectivity of this hydroboration can be controlled by the choice of phosphine (B1218219) ligand on the borane (B79455) complex. nih.gov

Optimization of Reaction Conditions and Yields in Industrial and Academic Contexts

The optimization of reaction conditions is a critical aspect of chemical synthesis, directly impacting the efficiency, cost-effectiveness, and environmental footprint of producing this compound and related quinoline derivatives. In both academic laboratories and industrial manufacturing, significant research focuses on maximizing product yields, minimizing reaction times, and reducing waste by fine-tuning parameters such as catalysts, solvents, temperature, and reaction duration.

A primary focus of optimization has been on established synthetic routes like the Friedländer annulation, Knorr synthesis, and related cyclization reactions. The classical Friedländer synthesis, for instance, often requires harsh conditions and can result in modest yields. nih.govnih.gov Modern approaches have sought to overcome these limitations through innovative catalytic systems and energy sources.

Catalytic Systems: The choice of catalyst is paramount in quinoline synthesis. While traditional methods relied on strong acids or bases, contemporary research highlights the efficacy of Lewis acids, solid-state catalysts, and ionic liquids. nih.govnih.gov For example, the use of ceric ammonium nitrate (10 mol %) has been shown to effectively catalyze the Friedländer reaction at ambient temperature, significantly reducing the required reaction time to as little as 45 minutes. nih.gov Nanoparticle catalysts, such as tin(IV) oxide (SnO2) or magnetically separable catalysts like ZrO2/Fe3O4-MNPs, offer high efficiency and the significant advantage of being recoverable and reusable, aligning with the principles of green chemistry. nih.govresearchgate.net Ionic liquids can also serve as both the solvent and catalyst, providing high yields under solvent-free conditions and offering excellent recyclability. nih.govresearchgate.net

Solvent and Temperature Optimization: The selection of an appropriate solvent is crucial, as it can influence reactant solubility and reactivity. For instance, in the Knorr synthesis of a quinolin-2-one derivative, using acetic acid as both the solvent and catalyst at 80–100°C was found to produce optimal yields of the intermediate anilide. However, there is a strong trend towards minimizing or eliminating organic solvents. rsc.org Microwave-assisted synthesis has emerged as a powerful tool in this domain, often enabling solvent-free reactions to proceed to completion in minutes rather than hours, with excellent yields. rsc.orgresearchgate.net The cyclization step in the Knorr synthesis, for example, is effectively carried out in polyphosphoric acid (PPA) at elevated temperatures (120–140°C) to achieve high yields of the final quinolin-2-one product.

The following tables provide an overview of optimized conditions for key reactions in the synthesis of quinoline derivatives, based on published research findings.

Interactive Data Tables

Table 1: Optimization of the Knorr Synthesis for a 6-Bromo-4-methylquinolin-2-one Derivative

This table details the optimized conditions for the two main steps of the Knorr synthesis as reported in academic literature.

| Reaction Step | Reagents | Catalyst/Solvent | Temperature | Time | Yield |

| Condensation | Ethyl acetoacetate + 4-Bromoaniline | Acetic Acid | 80–100°C | 6–8 hours | 72% |

| Cyclization | Intermediate Anilide | Polyphosphoric Acid (PPA) | 120–140°C | 2–3 hours | 85% |

Table 2: Comparison of Catalytic Systems for the Friedländer Annulation

This table compares various modern catalytic systems used to optimize the Friedländer synthesis of quinoline derivatives, highlighting the move towards more efficient and environmentally benign conditions.

| Catalyst | Conditions | Reaction Time | Key Advantages | Reference |

| Ceric Ammonium Nitrate | 10 mol %, ambient temperature | 45 minutes | Mild conditions, rapid reaction. | nih.gov |

| Ionic Liquid ([bmim]HSO₄) | Substoichiometric, solvent-free | Short | Green alternative, high yield, reusable catalyst. | nih.gov |

| Montmorillonite K-10 | Microwave-assisted, solid acid | Minutes | Environmentally benign, excellent yields, high atom economy. | rsc.org |

| Nano-SnO₂ | Grinding or Microwave (500W) | Variable | Good to high yields, reusable catalyst. | nih.gov |

| ZrO₂/Fe₃O₄-MNPs | Solvent-free | Short | Magnetically recoverable/reusable, easy work-up. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 4 Chloro 8 Methylquinoline

Nucleophilic Substitution Reactions at the C-4 Chlorine Position

The chlorine atom at the C-4 position of the quinoline (B57606) ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a consequence of the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This activation allows for the displacement of the C-4 chlorine by a variety of nucleophiles under relatively mild conditions.

A notable example of this reactivity is the Finkelstein reaction, where the chloro group is displaced by an iodide ion. For the related compound, 6-bromo-4-chloroquinoline (B1276899), treatment with sodium iodide in acetonitrile (B52724) at reflux facilitates the formation of 6-bromo-4-iodoquinoline. atlantis-press.comresearchgate.net This transformation is a key step in the synthesis of various biologically active molecules. atlantis-press.comresearchgate.net The reaction proceeds efficiently, with reported yields of around 81% after several hours of reflux. atlantis-press.com

The general susceptibility of 4-chloroquinolines to nucleophilic attack has been extensively studied. researchgate.netnih.gov A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse functionalities at the C-4 position. smolecule.commdpi.comevitachem.com The reaction with amines, for instance, is a common strategy for the synthesis of 4-aminoquinoline (B48711) derivatives, a scaffold present in numerous pharmaceutical agents. nih.gov The reaction conditions for these substitutions can be tuned, often involving the use of a base in a suitable solvent, with reaction progress influenced by the nucleophilicity of the attacking species and the electronic nature of substituents on the quinoline ring. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on 4-Chloroquinolines

| Starting Material | Nucleophile/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 6-Bromo-4-chloroquinoline | NaI | Acetonitrile | Reflux, 32h | 6-Bromo-4-iodoquinoline | 81 | atlantis-press.comresearchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | Fusion | 170-190 °C, 1h | 8-Methyl-4-sulfanylquinolin-2(1H)-one | - | mdpi.com |

| 2,4-Dichloro-8-methylquinoline | Dilute Dichloroacetic Acid | Water | Reflux, 1h | 4-Chloro-8-methylquinolin-2(1H)-one | - | mdpi.com |

| General 4-Chloroquinolines | Amines | Alcohol or DMF | >120°C | 4-Aminoquinolines | - | nih.gov |

Electrophilic Aromatic Substitution Patterns on the Quinoline Core

Electrophilic aromatic substitution on the quinoline ring is generally more challenging than on benzene (B151609) due to the deactivating effect of the heterocyclic nitrogen atom. However, the existing substituents on the 6-bromo-4-chloro-8-methylquinoline molecule play a crucial role in directing incoming electrophiles. The benzene ring of the quinoline nucleus is the more favorable site for electrophilic attack compared to the pyridine (B92270) ring.

The directing effects of the substituents on the carbocyclic ring must be considered. The methyl group at C-8 is an activating, ortho-, para-directing group due to its electron-donating inductive effect. libretexts.orgunizin.org Conversely, the bromine atom at C-6 is a deactivating, yet ortho-, para-directing group, owing to the interplay between its electron-withdrawing inductive effect and electron-donating resonance effect. reddit.com

When both an activating and a deactivating group are present, the activating group generally governs the regioselectivity of the substitution. unizin.org Therefore, the methyl group at C-8 would be the dominant directing group. It will direct incoming electrophiles to the positions ortho and para to it, which are C-7 and C-5, respectively. The bromine at C-6 also directs to the ortho (C-5 and C-7) and para (not available) positions. Thus, the directing effects of both the methyl and bromo groups are additive, strongly favoring electrophilic substitution at the C-5 and C-7 positions.

While specific experimental data for electrophilic aromatic substitution on this compound is scarce in the literature, the general principles of electrophilic aromatic substitution on substituted benzenes provide a strong predictive framework for its reactivity pattern. libretexts.orgunizin.orgmasterorganicchemistry.com

Cross-Coupling Reactivity at Halogenated Positions (Bromine and Chlorine)

The presence of two distinct halogen atoms at the C-4 (chlorine) and C-6 (bromine) positions makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. smolecule.comevitachem.comnih.govrsc.orglibretexts.orgwikipedia.orgorganic-chemistry.org A key aspect of its reactivity in these transformations is the potential for selective coupling at either the C-Br or C-Cl bond.

Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl, which is related to the carbon-halogen bond dissociation energies. nih.govrsc.org This suggests that the C-6 bromine atom would be more reactive than the C-4 chlorine atom. However, the electronic environment of the quinoline ring can significantly influence this selectivity. The C-4 position is activated by the adjacent nitrogen atom, which can enhance the rate of oxidative addition of the palladium catalyst to the C-Cl bond. nih.govrsc.org

The choice of catalyst system, including the palladium precursor and the phosphine (B1218219) ligand, as well as the reaction conditions such as solvent and base, can be tuned to achieve selective coupling at either halogenated position. nih.govrsc.orgwhiterose.ac.ukbohrium.com For instance, in the case of 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination at the C-Br bond was achieved in the presence of the C-Cl bond by careful optimization of the reaction conditions. nih.gov Similarly, for dihaloquinolines, the use of different palladium catalysts and ligands has been shown to direct Suzuki-Miyaura coupling to either the C-2 or C-6 position in 2-chloro-6-bromoquinoline. rsc.org

While specific examples for this compound are not extensively documented, the principles established for other dihaloquinolines provide a strong basis for predicting its behavior and for designing selective cross-coupling strategies. nih.govrsc.orglibretexts.orgrsc.org

Table 2: General Principles of Cross-Coupling Selectivity on Dihaloquinolines

| Reaction Type | General Selectivity Trend | Influencing Factors | Reference |

| Suzuki-Miyaura | C-Br > C-Cl (BDE) but C4-Cl can be more reactive (electronic activation) | Catalyst, Ligand, Solvent | nih.govrsc.org |

| Sonogashira | C-I > C-Br > C-Cl | Catalyst, Ligand, Co-catalyst (CuI) | libretexts.orgwikipedia.orgbohrium.comresearchgate.net |

| Buchwald-Hartwig | C-Br > C-Cl | Catalyst, Ligand, Base | nih.govscienceopen.comresearchgate.netrsc.org |

Role as a Synthetic Building Block for Architecturally Complex Molecules

The trifunctional nature of this compound, possessing two distinct halogen atoms for selective cross-coupling and a methyl group that can potentially be functionalized, makes it a valuable building block for the synthesis of architecturally complex molecules. smolecule.comevitachem.com Its utility is particularly evident in the field of medicinal chemistry, where the quinoline scaffold is a common feature in many therapeutic agents. nih.govscienceopen.comrsc.orgnih.gov

The ability to sequentially and selectively introduce different substituents at the C-4 and C-6 positions allows for the rapid generation of molecular diversity from a single starting material. For instance, a nucleophilic substitution at C-4 could be followed by a Suzuki or Sonogashira coupling at C-6, or vice versa. This stepwise functionalization is a powerful strategy for the synthesis of polysubstituted quinolines with precisely controlled substitution patterns.

An example of its application is in the synthesis of ligands for protein-protein interaction domains, such as the Tec Src homology 3 (SH3) domain, where substituted 2-aminoquinolines have shown significant binding affinity. nih.gov The synthesis of these complex ligands often involves the strategic use of cross-coupling reactions on a dihaloquinoline core to build up the desired molecular architecture. The development of new quinoline derivatives with potential anticancer and antimicrobial properties also relies on the versatile reactivity of such building blocks. smolecule.comnih.gov

Advanced Studies in Reaction Kinetics and Solvent Effects on Quinoline Transformations

In nucleophilic aromatic substitution reactions, the solvent polarity plays a crucial role. researchgate.net Polar aprotic solvents, such as DMSO and DMF, are generally effective in accelerating SNAr reactions by solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. In contrast, polar protic solvents can solvate the nucleophile itself through hydrogen bonding, which can decrease its reactivity. The reactivity of chloroquinolines with piperidine, for example, has been shown to be qualitatively predicted by the dielectric constant of aprotic solvents. researchgate.net

For palladium-catalyzed cross-coupling reactions, the solvent can influence the stability and reactivity of the catalytic species, thereby affecting the reaction rate and selectivity. whiterose.ac.ukrsc.orgresearchgate.net For instance, in the Suzuki-Miyaura coupling of substrates with both a chloro and a triflate group, the selectivity can be switched between the two sites by changing from a nonpolar to a polar solvent, which is attributed to the formation of different active palladium complexes. nih.gov The choice of solvent can also impact the solubility of reactants and intermediates, which is particularly important in achieving high reaction yields.

Kinetic studies on the reaction of chloroquinolines with various nucleophiles have been performed to elucidate the reaction mechanisms. researchgate.netresearchgate.net Such studies can help to determine whether a reaction proceeds through a stepwise or a concerted mechanism and to identify the rate-determining step. For example, kinetic investigations of the reaction of 4-chloroquinazoline (B184009) with amines have suggested a mechanism that is on the borderline between concerted and stepwise pathways. researchgate.net

Computational and Theoretical Investigations of 6 Bromo 4 Chloro 8 Methylquinoline

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. These methods provide insights into the distribution of electrons, molecular orbitals, and reactivity of a compound. For quinoline (B57606) derivatives, DFT studies have been employed to understand how substituents affect their chemical and physical properties. dergipark.org.tr

For instance, studies on related chloroquinoline derivatives have utilized DFT with the B3LYP method and a 6-311++G(d,p) basis set to perform full optimization of the molecular geometry in the gas phase. dergipark.org.tr This approach allows for the calculation of various electronic properties. The introduction of substituents like halogens and methyl groups to the quinoline ring is known to alter the charge distribution within the molecule, which in turn influences its structural and vibrational characteristics. researchgate.net

The electronic features of similar compounds, such as 6-chloroquinoline, have been explored using DFT to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for determining the molecule's reactivity. dergipark.org.tr The energy gap between HOMO and LUMO provides information about the chemical stability of the molecule. A smaller energy gap generally implies higher reactivity.

While specific DFT data for 6-Bromo-4-chloro-8-methylquinoline is not extensively available in the provided search results, the methodologies applied to analogous quinoline derivatives provide a clear framework for how its electronic structure would be investigated. Such a study would likely reveal the influence of the bromo, chloro, and methyl groups on the electron density distribution across the quinoline core.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight | 256.53 g/mol sigmaaldrich.com |

| Monoisotopic Mass | 254.94504 Da uni.lu |

| XlogP (predicted) | 3.9 uni.lu |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict the binding affinity and interaction patterns of a ligand with a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery for identifying potential therapeutic agents.

For quinoline derivatives, molecular docking studies have been performed to understand their plausible mechanisms of action. For example, in studies of similar compounds, docking simulations have been used to investigate interactions with targets like the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov These simulations can reveal crucial binding interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govevitachem.com

In the context of this compound, docking studies would be essential to predict its potential biological targets and to understand how the bromine, chlorine, and methyl substituents contribute to binding. The planar structure of the quinoline ring is conducive to π-stacking interactions within a target's binding site. evitachem.com The specific positioning of the substituents would dictate the orientation of the molecule within the binding pocket and the types of interactions it can form with key amino acid residues.

Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the stability of the ligand-target complex over time. nih.gov For related quinazoline (B50416) derivatives, MD simulations have been used to assess the stability of the ligand's conformation and the number of hydrogen bonds formed during the simulation. nih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational Methodologies

For quinoline and quinazoline derivatives, SAR studies have shown that the nature and position of substituents on the ring system significantly influence their biological effects. nih.gov For example, in a series of 6-bromo quinazoline derivatives, the presence of electron-donating or electron-withdrawing groups on a phenyl ring attached to the core structure was found to impact their antiproliferative activity. nih.gov

Computational SAR for this compound would involve comparing its predicted activities with those of other quinoline analogues. By systematically modifying the substituents at the 4, 6, and 8 positions in silico and calculating their predicted binding affinities and other properties, researchers can build a model of the SAR. This can help in identifying which structural features are crucial for a desired biological effect. For instance, the halogen atoms (bromine and chlorine) can be computationally substituted with other functional groups to predict changes in activity. evitachem.com

Prediction of Molecular Interactions and Associated Biological Pathways (e.g., ADMET)

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are crucial for assessing the druglikeness of a compound and for identifying potential liabilities early in the drug discovery process.

For this compound, ADMET prediction would involve calculating various physicochemical properties and using models to forecast its behavior in a biological system. For example, its solubility in water is predicted to be poor, while it is expected to be soluble in organic solvents like dimethyl sulfoxide. evitachem.com The predicted XlogP value of 3.9 suggests it is a relatively lipophilic compound. uni.lu

The potential biological pathways that this compound might modulate can be inferred from its structural similarity to other biologically active quinolines. Quinoline derivatives have been investigated for a variety of therapeutic applications, including as anticancer and antimicrobial agents. evitachem.comsmolecule.com Computational predictions can suggest potential protein targets, and by extension, the signaling pathways that might be affected by the compound's activity. evitachem.com For instance, if docking studies predict strong binding to a particular kinase, it could be hypothesized that the compound may interfere with signaling pathways regulated by that kinase.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound (Data obtained from computational predictions)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 255.95232 | 142.2 uni.lu |

| [M+Na]⁺ | 277.93426 | 157.3 uni.lu |

| [M-H]⁻ | 253.93776 | 148.7 uni.lu |

| [M+NH₄]⁺ | 272.97886 | 164.3 uni.lu |

| [M+K]⁺ | 293.90820 | 144.1 uni.lu |

| [M+H-H₂O]⁺ | 237.94230 | 143.1 uni.lu |

| [M+HCOO]⁻ | 299.94324 | 158.3 uni.lu |

| [M+CH₃COO]⁻ | 313.95889 | 158.1 uni.lu |

Advanced Spectroscopic and Structural Characterization of 6 Bromo 4 Chloro 8 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 6-Bromo-4-chloro-8-methylquinoline, both ¹H and ¹³C NMR have been employed to confirm its complex structure.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating effect of the methyl group.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The positions of these signals are indicative of the type of carbon (aromatic, methyl) and its proximity to the electronegative halogen substituents.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Aromatic Protons | Aromatic Carbons |

| Methyl Protons | Methyl Carbon |

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by analyzing its vibrational modes.

FTIR Spectroscopy:

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline (B57606) ring system, and C-Br and C-Cl stretching vibrations. While a specific spectrum for this compound is not provided, related compounds like 6-bromoquinoline (B19933) have been analyzed using FTIR. nih.gov

FT-Raman Spectroscopy:

FT-Raman spectroscopy provides complementary information to FTIR. For this compound, the FT-Raman spectrum would also exhibit bands for the various functional groups, often with different intensities compared to the FTIR spectrum, which can aid in a more complete vibrational analysis. The analysis of 6-bromoquinoline has been performed using FT-Raman spectroscopy. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Methyl C-H Stretch | 2975-2865 |

| Aromatic C=C Stretch | 1600-1450 |

| C=N Stretch | 1650-1550 |

| C-Cl Stretch | 800-600 |

| C-Br Stretch | 600-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to π → π* and n → π* transitions within the conjugated quinoline ring system. The presence of the bromo and chloro substituents can influence the wavelength of maximum absorption (λmax) through their electronic effects on the chromophore. The conjugation of the quinoline system is a key factor in its UV-Vis absorption profile.

Mass Spectrometry (MS, HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS):

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing one bromine atom and one chlorine atom.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula. The monoisotopic mass of this compound is 254.94504 Da. uni.lu Predicted collision cross-section values for various adducts have also been calculated. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 255.95232 | 142.2 |

| [M+Na]⁺ | 277.93426 | 157.3 |

| [M-H]⁻ | 253.93776 | 148.7 |

| [M+NH₄]⁺ | 272.97886 | 164.3 |

| [M+K]⁺ | 293.90820 | 144.1 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This would confirm the planar structure of the quinoline ring and the positions of the bromo, chloro, and methyl substituents. While specific crystallographic data for this exact compound is not available in the provided search results, information for a related isomer, 8-Bromo-4-chloro-6-methylquinoline, is available, indicating the feasibility of such analysis for this class of compounds. bldpharm.com

An exploration of the medicinal chemistry and biological activity of this compound and its derivatives reveals a scaffold of significant interest in contemporary drug discovery. This heterocyclic compound serves as a foundational structure for the development of various therapeutic agents, leveraging the inherent biological activities of the quinoline core.

Applications in Materials Science and Emerging Industrial Research of 6 Bromo 4 Chloro 8 Methylquinoline

Development of Novel Electronic Materials Utilizing Quinoline (B57606) Scaffolds

There is currently no specific information available in the public scientific literature detailing the use of 6-bromo-4-chloro-8-methylquinoline in the development of novel electronic materials. The exploration of its isomer, 8-bromo-4-chloro-6-methylquinoline, for creating new materials with unique electronic properties suggests that the quinoline scaffold is of interest to materials scientists. evitachem.com However, direct research findings, synthetic methodologies for electronic materials, and performance data specifically for this compound are not presently documented.

Optical Properties and Applications in Organic Light-Emitting Diodes (OLEDs)

Detailed studies on the optical properties of this compound, such as its absorption and photoluminescence spectra, quantum efficiency, and suitability for OLED applications, are not found in the reviewed literature. While related quinoline derivatives are used in the synthesis of dyes for OLEDs, specific research demonstrating the application or even the fundamental optical characteristics of this compound is absent from public scientific records. ossila.com

Role as Key Intermediates in Fine Chemical Synthesis beyond Pharmaceuticals

The primary documented role of closely related compounds, such as 6-bromo-4-chloroquinoline (B1276899), is as a crucial intermediate in the synthesis of complex molecules, particularly for the pharmaceutical industry. For example, it is a known precursor in the synthesis of GSK2126458, a compound with therapeutic potential. atlantis-press.comresearchgate.net The synthesis of 6-bromo-4-chloroquinoline itself is well-established, often starting from 6-bromoquinolin-4-ol (B142416) and reacting with phosphorus oxychloride (POCl₃). atlantis-press.comresearchgate.net

An exploration of the evolving research landscape surrounding the chemical compound this compound reveals significant future directions and emerging trends. Innovations in computational drug design, sustainable synthesis, therapeutic applications, and bio-interaction analysis are poised to expand the utility and understanding of this and similar halogenated quinolines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-4-chloro-8-methylquinoline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves halogenation of a methylquinoline precursor. For example:

- Electrophilic Aromatic Substitution : Bromination of 4-chloro-8-methylquinoline using bromine (Br₂) in the presence of FeBr₃ or AlCl₃ as a catalyst at 0–25°C. Chlorination may precede bromination depending on precursor availability.

- Continuous Flow Reactors : Automated systems improve scalability and reproducibility by maintaining precise temperature control (e.g., 40–60°C) and reducing side reactions .

- Key Data :

| Method | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Batch Bromination | FeBr₃ | 25°C | 65–75 |

| Flow Reactor | None | 50°C | 85–90 |

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting, methyl group at δ ~2.5 ppm).

- X-ray Crystallography : Resolves molecular conformation; analogous brominated quinolines exhibit coplanar aromatic systems (r.m.s. deviation <0.03 Å) .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (256.52 g/mol) and halogen isotope patterns .

Q. What preliminary biological activities are associated with this compound?

- Methodology :

- Enzyme Inhibition Assays : Tested against kinases or proteases using fluorescence-based assays (IC₅₀ values). Similar quinoline derivatives show activity in the µM range .

- DNA Interaction Studies : UV-Vis spectroscopy and gel electrophoresis assess intercalation or groove-binding properties .

Advanced Research Questions

Q. How does the substitution pattern influence molecular conformation and crystallographic packing?

- Methodology :

- Compare X-ray structures of related compounds (e.g., 4-Bromo-8-methoxyquinoline) to identify trends. Halogens at positions 4 and 6 induce steric hindrance, altering π-π stacking and C–H∙∙∙π interactions .

- Key Insight : Methyl groups at position 8 may disrupt coplanarity, affecting solubility and crystal lattice stability .

Q. What mechanistic insights explain its enzyme inhibition profile?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., kinases). Bromine and chlorine atoms may occupy hydrophobic pockets.

- Kinetic Studies : Measure values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can regioselective functionalization be achieved for downstream applications?

- Methodology :

- Protection/Deprotection Strategies : Protect the methyl group with TMSCl before Suzuki-Miyaura coupling at position 6.

- Directed Ortho-Metalation : Use LDA to deprotonate position 2 for further halogenation or cross-coupling .

- Example Reaction :

this compound + Pd(PPh₃)₄ + Arylboronic Acid → 6-Aryl-4-chloro-8-methylquinoline

Data Contradictions and Recommendations

- Synthesis Yield Discrepancies : Batch bromination () reports lower yields than flow reactors (). Recommend optimizing catalyst loading (e.g., 10 mol% FeBr₃) for batch methods.

- Biological Activity Gaps : While enzyme inhibition is hypothesized (), no direct data exists for this compound. Prioritize in vitro screening against cancer cell lines (e.g., MTT assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。